5-Bromo-4-methyl-2-nitroanisole
Overview
Description
“5-Bromo-4-methyl-2-nitroanisole” is also known as “4-Bromo-2-methoxy-1-nitrobenzene” or “5-Bromo-2-nitrophenyl methyl ether”. Its molecular formula is C7H6BrNO3 . The average mass is 232.031 Da .
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For instance, the synthesis of “4-Bromo-3-nitroanisole” involves a reaction with silver sulfate, copper acetate, 2-nitro-4-methoxybenzoic acid, and sodium bromide in dimethyl sulfoxide at 160 °C .Molecular Structure Analysis
The molecular structure of “5-Bromo-4-methyl-2-nitroanisole” consists of a bromine atom, a nitro group, and a methoxy group attached to a benzene ring .Physical And Chemical Properties Analysis
The compound has an average mass of 232.031 Da and a monoisotopic mass of 230.953094 Da .Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis of Derivatives : A study by Xu (2006) describes the synthesis of 4-Bromo-2-chlorotoluene from a related compound, 4-bromo-2-nitrotoluene, via reduction and subsequent reactions, indicating the utility of bromo-nitroanisole derivatives in chemical synthesis processes Xue Xu, 2006.
Spectroscopic and Electronic Properties
- Magnetic Resonance and Molecular Orbital Studies : Research by Pandiarajan et al. (1994) on substituted anisoles, including nitroanisole derivatives, employs NMR spectroscopy to understand their chemical shifts and electronic structure, illustrating how derivatives of nitroanisoles can be studied to understand their resonance interactions K. Pandiarajan et al., 1994.
Material Science and Photovoltaics
- Organic Photovoltaic Devices : A study by Liu et al. (2012) on the use of 4-bromoanisole as a processing additive for organic photovoltaic devices indicates the potential application of bromo-nitroanisole derivatives in improving the efficiency and morphology of photovoltaic materials Xueliang Liu et al., 2012.
Analytical Chemistry
- Analytical Methods for Explosives : A method developed by Mu et al. (2012) for the fast separation and quantification of explosives, including nitroanisole compounds, by liquid chromatography-tandem mass spectrometry, showcases the importance of bromo-nitroanisole derivatives in environmental monitoring and forensic analysis Ruipu Mu et al., 2012.
Computational Chemistry
- Quantum Mechanical Studies : Balachandran and Karunakaran (2013) conducted a quantum mechanical study on 4-bromo-3-nitroanisole, focusing on its structure, vibrational spectroscopy, and electronic properties, highlighting the potential of computational methods in understanding the properties of bromo-nitroanisole derivatives V. Balachandran & V. Karunakaran, 2013.
Safety And Hazards
properties
IUPAC Name |
1-bromo-5-methoxy-2-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQRVVVHNGPSGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2-nitroanisole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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